4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Description
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Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S2/c17-16(18,19)13-8-10(4-5-20-13)24-7-6-23(9-14(24)25)29(26,27)12-3-1-2-11-15(12)22-28-21-11/h1-5,8H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUQPFLCLNUUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=CC(=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,1,3-benzothiadiazole-4-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a novel derivative of benzothiadiazole known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14F3N3O2S2 |
| Molecular Weight | 395.41 g/mol |
| CAS Number | Not available |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB 231 (breast cancer) and U-87 MG (glioblastoma). The IC50 values were found to be in the range of 34.31–39.78 µM, indicating significant cytotoxicity compared to standard treatments like Albendazole (IC50 = 83.1 µM) .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MDA-MB 231 | 34.31 | 83.1 |
| U-87 MG | 38.29 | 40.59 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In a study evaluating antibacterial activity, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 32.00 ± 1.73 |
| Escherichia coli | 28.00 ± 1.50 |
Enzyme Inhibition
The compound was also evaluated for its enzyme inhibitory activities against acetylcholinesterase (AChE) and urease:
- AChE Inhibition : The compound exhibited a strong inhibition rate of AChE at concentrations as low as 10 µg/mL.
- Urease Inhibition : Significant urease inhibition was recorded, highlighting its potential in treating conditions associated with urease-producing bacteria.
Study on Anticancer Properties
In a recent publication, researchers synthesized several benzothiadiazole derivatives and assessed their anticancer properties through in vitro assays. The results indicated that compounds similar to our target showed enhanced apoptosis in cancer cells through the activation of caspases .
Computational Studies
Docking studies suggest that the compound has a high binding affinity for VEGFR-2 kinase, which could be pivotal in developing targeted therapies for gastrointestinal cancers .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the benzothiadiazole-sulfonyl and trifluoromethylpyridine moieties in this compound?
The synthesis typically involves sequential coupling and sulfonation reactions. For the benzothiadiazole-sulfonyl group, sulfonation of the benzothiadiazole precursor is performed using chlorosulfonic acid under controlled temperatures (0–5°C). The trifluoromethylpyridine moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Piperazine ring formation follows cyclization steps using reagents like POCl₃ or Burgess reagent. Reaction progress is monitored via TLC and HPLC .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl and sulfonyl groups).
- X-ray crystallography : Resolves bond angles and torsional strain in the piperazin-2-one ring (e.g., C–N bond lengths: ~1.34–1.38 Å) .
- IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., GPCRs) are standard. For example, competitive binding assays using radiolabeled ligands and fluorescence polarization can quantify affinity (IC₅₀ values). Cytotoxicity is assessed via MTT assays in cell lines .
Advanced Research Questions
Q. How can researchers optimize sulfonation yields while minimizing by-product formation?
Key parameters include:
- Solvent selection : Dichloromethane or DMF improves solubility of intermediates.
- Catalyst use : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
- Temperature control : Slow addition of sulfonating agents at ≤10°C reduces side reactions. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should contradictions between crystallographic data and computational molecular geometry be resolved?
Discrepancies in bond lengths or dihedral angles (e.g., benzothiadiazole vs. pyridine ring planarity) require cross-validation using:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data.
- Dynamic NMR : Assess conformational flexibility in solution.
- Variable-temperature XRD : Detects thermal motion effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Substituent variation : Compare analogs with different electron-withdrawing groups (e.g., –CF₃ vs. –NO₂) on the pyridine ring.
- Bioisosteric replacement : Replace benzothiadiazole with benzoxazole to assess π-stacking efficiency.
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using Schrödinger Phase .
Methodological Considerations
- In silico docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets. Validate with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) .
- Data contradiction resolution : Apply multivariate analysis (e.g., PCA) to reconcile conflicting bioactivity data across assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
